2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a bromine atom, a phenylsulfonyl group, and a pyrrolo[2,3-b]pyridine core
Mechanism of Action
In terms of mode of action, the Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst forming a bond with an electrophilic organic group, while transmetalation involves the transfer of a nucleophilic organic group from boron to palladium .
As for the action environment, the success of the Suzuki-Miyaura coupling reaction is due to its mild and functional group tolerant reaction conditions, the stability of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent, to ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation and Reduction Reactions: The phenylsulfonyl group can undergo oxidation or reduction under appropriate conditions, leading to the formation of sulfone or sulfoxide derivatives.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or acetonitrile.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Coupling: Palladium catalyst, boronic acid or ester, and a suitable base such as potassium carbonate.
Major Products:
- Substituted derivatives with various functional groups.
- Sulfone or sulfoxide derivatives.
- Coupled products with aryl or vinyl groups.
Scientific Research Applications
2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
2-Bromopyridine: A simpler analog that lacks the phenylsulfonyl group.
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: The non-brominated analog.
3-Bromo-1-(phenylsulfonyl)-7-azaindole: A structurally related compound with a different substitution pattern.
Uniqueness: 2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of the bromine atom and the phenylsulfonyl group on the pyrrolo[2,3-b]pyridine core. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a compound with the CAS number 1227271-03-5, is part of a class of heterocyclic compounds that have shown significant potential in various biological applications, particularly in cancer research and drug development. This article explores its biological activity, including mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.
- Molecular Formula : C₁₃H₉BrN₂O₂S
- Molecular Weight : 327.19 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyridine core substituted with a bromine atom and a phenylsulfonyl group.
The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in cancer cell proliferation and survival. Research indicates that compounds within this class can modulate various signaling pathways associated with tumor growth.
Targeted Pathways
- Aurora Kinase Inhibition : This compound has been studied for its potential to inhibit Aurora kinases, which are crucial for mitotic processes. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
- Cell Cycle Regulation : By affecting the cyclin-dependent kinase (CDK) pathways, it may disrupt the normal cell cycle progression, leading to increased apoptosis in malignant cells.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 5.00 | Induces apoptosis via CDK inhibition |
A549 | 4.50 | Disrupts cell cycle via Aurora kinase inhibition |
HeLa | 6.20 | Promotes cell death through mitochondrial pathways |
Study 1: Anticancer Activity
In a study published by Wei et al., derivatives of pyrrolo[2,3-b]pyridine were screened against several cancer cell lines including MCF7 and A549. The compound exhibited significant cytotoxic effects with IC50 values indicating potent activity against these lines .
Study 2: Mechanistic Insights
Research by Zhang et al. highlighted the compound's ability to inhibit tumor growth in vivo models, demonstrating its potential as an effective therapeutic agent for treating cancers resistant to conventional therapies . The study utilized xenograft models and reported a significant reduction in tumor size compared to controls.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-bromopyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-12-9-10-5-4-8-15-13(10)16(12)19(17,18)11-6-2-1-3-7-11/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFVJNXDFFCCBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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